molecular formula C8H8BrNO2 B1585633 Ethyl 2-bromonicotinate CAS No. 53087-78-8

Ethyl 2-bromonicotinate

Cat. No.: B1585633
CAS No.: 53087-78-8
M. Wt: 230.06 g/mol
InChI Key: QOFKYVXBHUEWBX-UHFFFAOYSA-N
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Description

Ethyl 2-bromonicotinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Scientific Research Applications

Ethyl 2-bromonicotinate is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to nicotinic acid derivatives.

    Medicine: As a precursor in the synthesis of potential therapeutic agents targeting various diseases.

    Industry: In the production of specialty chemicals and intermediates for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromonicotinate can be synthesized through the bromination of ethyl nicotinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst or under specific conditions to ensure selective bromination at the second position of the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput. The product is typically purified through distillation or recrystallization to remove any impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-bromonicotinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position of the pyridine ring makes it a versatile intermediate for various chemical transformations. The ester group can also participate in hydrolysis or transesterification reactions, further expanding its utility in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Ethyl 2-bromonicotinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFKYVXBHUEWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362859
Record name ethyl 2-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53087-78-8
Record name ethyl 2-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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